2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and chlorinated phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.
Attachment of Chlorinated Phenyl Groups: The chlorinated phenyl groups are attached through electrophilic aromatic substitution reactions, often using chlorinated benzene derivatives.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorinated phenyl groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and dechlorinated phenyl compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring and chlorinated phenyl groups are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industrial applications, the compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The chlorinated phenyl groups may interact with cell membranes or receptors, modulating their function. The sulfanyl group can form covalent bonds with biological molecules, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
- 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,6-dimethylphenyl)acetamide
- 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide lies in its specific combination of functional groups. The presence of both chlorinated phenyl groups and the triazole ring provides a unique set of chemical and biological properties that distinguish it from similar compounds. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17Cl2N5OS |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5OS/c1-10-7-11(2)16(14(20)8-10)22-15(26)9-27-18-24-23-17(25(18)21)12-5-3-4-6-13(12)19/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
VEWJKQJZOMOWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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